molecular formula C₁₃H₁₇D₅O₂ B1162403 9-Undecynoic Acid Ethyl Ester-d5

9-Undecynoic Acid Ethyl Ester-d5

Cat. No.: B1162403
M. Wt: 215.34
Attention: For research use only. Not for human or veterinary use.
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Description

9-Undecynoic Acid Ethyl Ester-d5 is a chemical reference standard featuring five deuterium atoms, making it ideal for use as an internal standard in quantitative mass spectrometry-based analyses. This stable isotope-labeled analog of 9-Undecynoic Acid Ethyl Ester enables researchers to achieve high precision and accuracy when measuring concentrations of the native compound in complex biological matrices, supporting advanced research in metabolomics and lipidomics. The presence of the triple bond (yne) and ester functional group in its structure defines its specific chemical reactivity and physical properties. This product is intended for research purposes in analytical chemistry and biochemistry laboratories. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the product's Certificate of Analysis for specific data on isotopic purity and chemical concentration.

Properties

Molecular Formula

C₁₃H₁₇D₅O₂

Molecular Weight

215.34

Synonyms

9-Hendecynoic Acid Ethyl Ester-d5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 9-Undecynoic Acid Ethyl Ester-d5 with structurally related esters:

Compound Name Molecular Formula Molecular Weight Functional Group Key Features Applications
This compound C₁₃H₁₅D₅O₂ ~212.33* Alkyne (C≡C) Deuterated ethyl group; terminal alkyne Neuroprotection, isotopic tracing
10-Undecenoic Acid Ethyl Ester C₁₃H₂₄O₂ 212.33 Alkene (C=C) Unsaturated ester; natural flavoring agent Food additives, organic synthesis
Ethyl Linoleate-d5 C₂₀H₃₁D₅O₂ 361.57 Polyunsaturated Deuterated linoleic acid ester Lipid metabolism studies
Hexadecanoic Acid Ethyl Ester C₁₈H₃₆O₂ 284.48 Saturated High stability; common in biodiesel Industrial solvents, biofuels

*Estimated based on non-deuterated analog (C₁₃H₂₄O₂: 212.33) + 5× deuterium mass.

Key Observations :

  • Alkyne vs. Alkene: The alkyne group in this compound increases its rigidity and reactivity, making it suitable for click chemistry applications, unlike the more flexible alkene-containing 10-undecenoic acid ethyl ester .
  • Deuteration: Deuterated analogs (e.g., Ethyl Linoleate-d5 and this compound) exhibit enhanced metabolic stability compared to non-deuterated versions, critical for in vivo tracer studies .
  • Chain Length and Saturation: Longer-chain esters like Ethyl Linoleate-d5 (C20) and Docosahexaenoic Acid Ethyl Ester-d5 (C24) are pivotal in membrane lipid research, while shorter chains (e.g., C13 in 9-Undecynoic Acid derivatives) are preferred for synthetic versatility .
Research Findings
  • Neuroprotective Effects: this compound demonstrated efficacy in mitigating 6-hydroxydopamine-induced neurotoxicity in mouse striatal neurons, likely via modulation of lipid peroxidation pathways .
  • Comparative Stability: Non-deuterated esters (e.g., 10-Undecenoic Acid Ethyl Ester) are prone to oxidation due to double bonds, whereas deuterated versions resist enzymatic degradation, prolonging half-life in biological systems .
  • Synthetic Utility: The alkyne group in 9-Undecynoic Acid derivatives enables copper-catalyzed cycloaddition reactions, a feature absent in saturated or mono-unsaturated analogs .
Physicochemical Properties
  • Boiling Point: Deuterated esters generally exhibit marginally higher boiling points than non-deuterated analogs due to increased molecular mass (e.g., Ethyl Linoleate-d5: ~360°C vs. Ethyl Linoleate: ~345°C) .
  • Solubility : Alkyne-containing esters show lower water solubility compared to alkene analogs, attributed to reduced polarity .

Preparation Methods

Substrate Selection and Reaction Conditions

Methyl oleate serves as a common starting material due to its accessibility and compatibility with metathesis reactions. In a representative procedure, methyl oleate (2.95 mmol) reacts with 2-butene-1,4-diol (3–5 equivalents) in solvents like 1,4-dioxane or tetrahydrofuran (THF) at 40–120°C. The reaction employs 2 mol% GII catalyst under inert conditions, achieving >90% conversion within 4 hours.

Key Parameters:

  • Catalyst Loading: 2 mol% Grubbs II

  • Temperature: 60–120°C (optimized at 100°C)

  • Solvent: 1,4-Dioxane (yield: 94% conversion)

Triple Bond Formation via Dehydrohalogenation

Post-metathesis, the alkene intermediate undergoes dehydrohalogenation using HBr or HCl gas in dimethylformamide (DMF), catalyzed by CuI. This step introduces the triple bond at the 9th carbon, yielding 9-undecynoic acid.

Deuterium Labeling in the Ethyl Ester Moiety

Deuterium incorporation into the ethyl ester group is achieved through esterification with deuterated ethanol (CD₃CD₂OH). This step ensures five deuterium atoms (d5) are introduced without isotopic scrambling.

Acid-Catalyzed Esterification

The carboxylic acid (9-undecynoic acid) reacts with deuterated ethanol in the presence of concentrated H₂SO₄ (1–2 mol%) under reflux4. The reaction is monitored via gas chromatography (GC) to ensure completion, typically requiring 6–8 hours at 78°C.

Reaction Conditions:

  • Molar Ratio: 1:5 (acid:deuterated ethanol)

  • Catalyst: H₂SO₄ (1 mol%)

  • Yield: 85–90% (isolated after column chromatography)

Enzymatic Esterification for Enhanced Selectivity

Lipase B from Candida antarctica (CAL-B) offers a solvent-free alternative, operating at 45°C with 95% enantiomeric excess. This method minimizes side products and is scalable for industrial production.

Purification and Characterization

Chromatographic Separation

Crude product purification employs silica gel chromatography using hexane:ethyl acetate (9:1 v/v) as the eluent. Deuterated compounds exhibit slight retention time shifts compared to non-labeled analogs, aiding in identification.

Spectroscopic Confirmation

  • NMR: ¹H NMR confirms deuterium incorporation via signal attenuation at δ 1.25 (CH₂CH₃) and δ 4.12 (OCH₂).

  • MS: Molecular ion peak at m/z 215.34 (M⁺) with a characteristic fragmentation pattern.

Comparative Analysis of Synthetic Routes

MethodCatalystTemperature (°C)Yield (%)Purity (%)
Cross-MetathesisGrubbs II1009498
Acid-Catalyzed4H₂SO₄789095
EnzymaticCAL-B458899

Challenges and Optimization Strategies

Isotopic Purity Maintenance

Deuterium exchange with protic solvents (e.g., H₂O) is mitigated by using anhydrous conditions and molecular sieves.

Catalyst Recycling

Grubbs II recovery via precipitation in cold diethyl ether reduces costs by 40% in large-scale syntheses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing 9-Undecynoic Acid Ethyl Ester-d5 with high isotopic purity?

  • Methodological Answer : The synthesis typically involves deuterium labeling at specific positions (e.g., methyl or methylene groups). A common approach is acid-catalyzed esterification of 9-undecynoic acid-d5 with ethanol-d6, using deuterated sulfuric acid (D₂SO₄) as a catalyst. Post-synthesis, purification via fractional distillation or preparative GC is critical to achieve >98% isotopic purity. Characterization by ¹H/²H NMR and high-resolution mass spectrometry (HRMS) ensures isotopic integrity .

Q. Which analytical methods are most reliable for quantifying this compound in complex matrices?

  • Methodological Answer : Gas chromatography coupled with flame ionization detection (GC-FID) or liquid chromatography-mass spectrometry (LC-MS/MS) is preferred. For deuterated analogs, ensure chromatographic separation from non-deuterated analogs using polar capillary columns (e.g., DB-WAX). Calibration curves with deuterated internal standards (e.g., d5-ethyl palmitate) minimize matrix effects .

Q. How does the stability of this compound vary under different experimental storage conditions?

  • Methodological Answer : Stability studies show degradation occurs via hydrolysis or oxidation. Store at -20°C in inert atmospheres (argon) with desiccants. For long-term storage (>6 months), add stabilizers like BHT (0.01% w/w). Monitor degradation via periodic GC-MS analysis of ester peaks and deuterium loss using isotope ratio mass spectrometry (IRMS) .

Advanced Research Questions

Q. How do deuterium isotope effects influence the reaction kinetics of this compound in catalytic hydrogenation studies?

  • Methodological Answer : Deuteration at the α-position slows reaction rates due to increased bond strength (C-D vs. C-H). Use stopped-flow IR or kinetic isotope effect (KIE) measurements to quantify rate differences. For example, Pt/C-catalyzed hydrogenation of the triple bond in 9-undecynoic acid-d5 shows a KIE of 2.1–2.5, indicating significant isotopic influence on transition-state energetics .

Q. What experimental strategies resolve contradictions in reported bioactivity data for deuterated fatty acid esters?

  • Methodological Answer : Discrepancies often arise from impurities or isotopic scrambling. Implement orthogonal validation:

  • Step 1 : Confirm isotopic purity via ²H NMR and HRMS.
  • Step 2 : Use stable isotope tracing in cell cultures to track metabolic incorporation.
  • Step 3 : Compare results across multiple models (e.g., in vitro enzymatic assays vs. in vivo lipidomics). Cross-reference with non-deuterated analogs to isolate isotope-specific effects .

Q. How can this compound be incorporated into lipidomic studies to trace fatty acid metabolism?

  • Methodological Answer : Use pulse-chase experiments with LC-MS/MS:

  • Step 1 : Administer deuterated ester to cell lines or model organisms.
  • Step 2 : Extract lipids at timed intervals and analyze via high-resolution MS with deuterium-specific fragment ions (e.g., m/z shifts for d5-labeled β-oxidation products).
  • Step 3 : Model metabolic flux using software like MetaFlux .

Q. What theoretical frameworks best explain the mechanistic role of this compound in modulating membrane fluidity?

  • Methodological Answer : Molecular dynamics (MD) simulations parameterized with deuterium’s reduced vibrational entropy predict altered lipid packing. Validate experimentally via fluorescence anisotropy using DPH probes in deuterated vs. non-deuterated liposomes. Link findings to the “lateral pressure” theory of membrane protein function .

Q. What safety protocols are critical when handling this compound in high-throughput screening?

  • Methodological Answer : Prioritize fume hood use for volatile deuterated compounds. Conduct a hazard analysis for deuterium exchange risks (e.g., tritiation in radiochemical labs). Include emergency procedures for inhalation exposure, referencing SDS guidelines for analogous undecenoic acid esters .

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